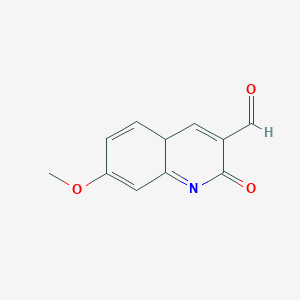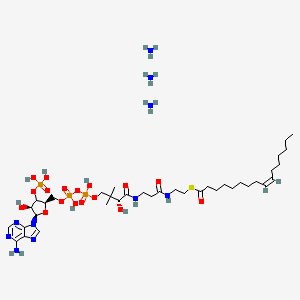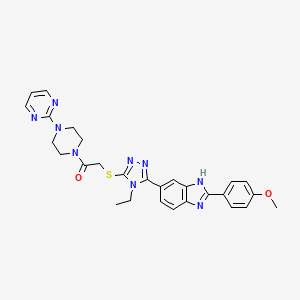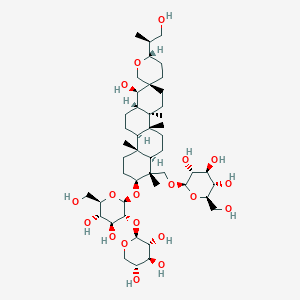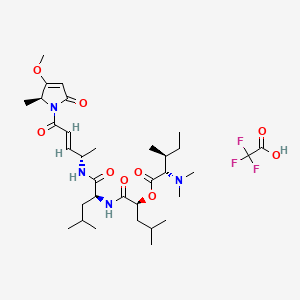![molecular formula C64H98N14O21 B12369393 (2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid” is a complex organic molecule. It features multiple amino acid residues linked together, suggesting it may be a peptide or protein fragment. Such compounds are often of interest in biochemistry and medicinal chemistry due to their biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods involve the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups for amino acids include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which can efficiently assemble long peptide chains. The process involves cycles of deprotection, coupling, and washing to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (diisopropylcarbodiimide).
Major Products Formed
The major products of these reactions depend on the specific residues involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
科学的研究の応用
Chemistry
Peptides like this one are used as models to study protein folding, stability, and interactions. They can also serve as catalysts in certain chemical reactions.
Biology
In biology, peptides are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways.
Medicine
Medically, peptides can act as hormones, enzyme inhibitors, or antimicrobial agents. They are also explored as drug delivery systems and vaccines.
Industry
In industry, peptides are used in cosmetics, food additives, and as research tools in biotechnology.
作用機序
The mechanism of action for peptides depends on their specific sequence and structure. They may bind to receptors, inhibit enzymes, or interact with other proteins to exert their effects. Molecular targets can include G-protein coupled receptors, ion channels, and enzymes.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid:
(2S)-2-amino-3-methylpentanoic acid:
Uniqueness
The uniqueness of the compound lies in its specific sequence and structure, which confer unique biological activities and properties. The presence of multiple amino acid residues and functional groups allows for diverse interactions and functions.
特性
分子式 |
C64H98N14O21 |
|---|---|
分子量 |
1399.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H98N14O21/c1-7-33(5)51(74-56(90)39(27-35-18-20-36(79)21-19-35)70-55(89)41(30-49(83)84)71-54(88)40(29-47(67)80)69-53(87)37(66)28-48(81)82)60(94)75-52(34(6)8-2)63(97)78-25-13-17-46(78)59(93)72-42(26-32(3)4)61(95)76-23-12-16-45(76)58(92)73-43(31-50(85)86)62(96)77-24-11-15-44(77)57(91)68-38(64(98)99)14-9-10-22-65/h18-21,32-34,37-46,51-52,79H,7-17,22-31,65-66H2,1-6H3,(H2,67,80)(H,68,91)(H,69,87)(H,70,89)(H,71,88)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,81,82)(H,83,84)(H,85,86)(H,98,99)/t33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |
InChIキー |
GVSHHCYCUPRKSG-ICWOOOQGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)



